N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
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Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O3S2 and its molecular weight is 457.95. The purity is usually 95%.
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Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClN3O2S, with a molar mass of approximately 318.78 g/mol. The presence of the benzothiazole moiety suggests potential interactions with biological targets due to its established pharmacological activities.
Anticancer Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. A notable study evaluated several benzothiazole sulfonamides against the NCI-60 cancer cell line panel, revealing that certain derivatives demonstrated promising growth inhibition (GI50 values ranging from 2.02 to 7.82 μM) across multiple cancer types including leukemia and non-small cell lung cancer .
Case Study: In Vitro Evaluation
A specific case study highlighted the activity of sulfonamide derivatives, including those similar to this compound. The study reported that compounds with structural modifications at the benzothiazole position exhibited enhanced cytotoxicity against various cancer cell lines. For example, compounds 2a and 2c showed selective activity toward leukemia cell lines, suggesting a structure-activity relationship (SAR) that favors certain substitutions .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have been investigated for their antimicrobial effects. Research has demonstrated that these compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound is likely linked to its ability to interact with specific cellular targets involved in proliferation and apoptosis. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and survival signals .
Summary of Biological Activities
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNLUYMMVBTACC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.